2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a nitrophenyl group, and a carbonitrile group, makes this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield amino-substituted compounds.
Scientific Research Applications
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
2-Amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
311334-25-5 |
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Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-1-(3-nitrophenyl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H18N4O3/c23-13-17-20(14-6-2-1-3-7-14)21-18(10-5-11-19(21)27)25(22(17)24)15-8-4-9-16(12-15)26(28)29/h1-4,6-9,12,20H,5,10-11,24H2 |
InChI Key |
ATHNKHRIOIAATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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